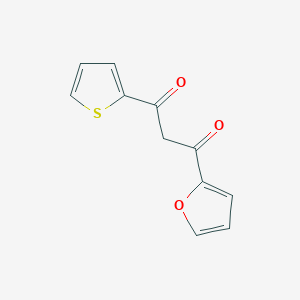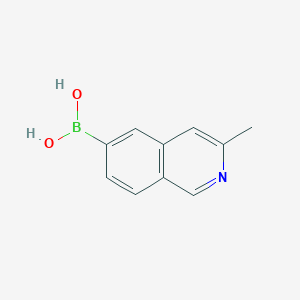
(3-Methylisoquinolin-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylisoquinolin-6-yl)boronic acid: is a boronic acid derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a boronic acid group attached to the 6-position of a 3-methylisoquinoline ring. It is a versatile reagent used in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylisoquinolin-6-yl)boronic acid typically involves the following steps:
Boronic Acid Formation: The starting material, 3-methylisoquinoline, undergoes a reaction with a boronic acid derivative, such as boronic acid chloride, under controlled conditions.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure boronic acid derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include the use of catalysts and specific solvents to enhance the reaction efficiency.
Chemical Reactions Analysis
(3-Methylisoquinolin-6-yl)boronic acid: undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boronic alcohols or boronic acids with different substituents.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Boronic Esters: Formed through oxidation reactions.
Boronic Alcohols: Resulting from reduction reactions.
Substituted Boronic Acids: Produced through substitution reactions.
Scientific Research Applications
(3-Methylisoquinolin-6-yl)boronic acid: has a wide range of applications in scientific research, including:
Chemistry: It is extensively used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: The compound can be used as a building block in the synthesis of biologically active molecules.
Industry: It is utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which (3-Methylisoquinolin-6-yl)boronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the presence of catalysts.
Comparison with Similar Compounds
(3-Methylisoquinolin-6-yl)boronic acid: is compared with other similar compounds, such as:
(2-Methoxyquinolin-3-yl)boronic acid: Similar in structure but with a methoxy group at the 2-position of the quinoline ring.
6-Methoxy-3-pyridinylboronic acid: Another boronic acid derivative with a methoxy group at the 6-position of the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern and its reactivity in cross-coupling reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C10H10BNO2 |
|---|---|
Molecular Weight |
187.00 g/mol |
IUPAC Name |
(3-methylisoquinolin-6-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c1-7-4-9-5-10(11(13)14)3-2-8(9)6-12-7/h2-6,13-14H,1H3 |
InChI Key |
IORWANJZCDYEBC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=NC(=C2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B15328384.png)


![4-Chloro-6-fluoro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B15328404.png)

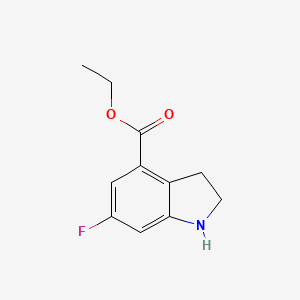
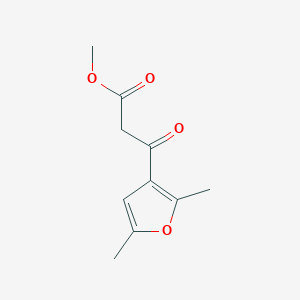

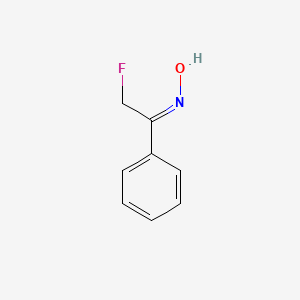
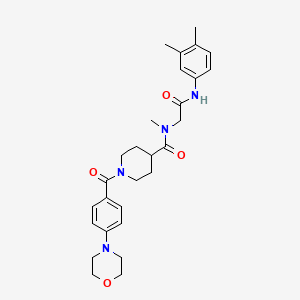
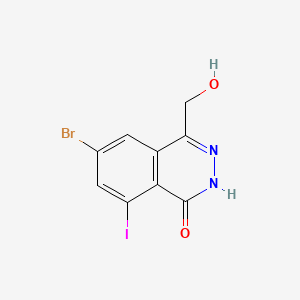
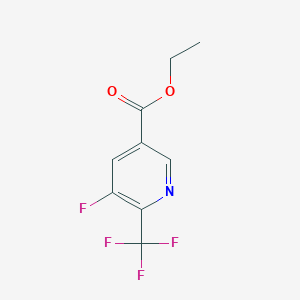
![4-([1,1'-Biphenyl]-4-yl)-6-(3'-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1'-biphenyl]-4-yl)-2-phenylpyrimidine](/img/structure/B15328478.png)
